(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine

Description

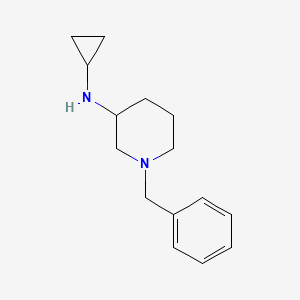

“(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine” is a tertiary amine characterized by a piperidine core substituted with a benzyl group at the 1-position and a cyclopropyl-amine moiety at the 3-position. Its molecular structure combines the rigidity of the cyclopropane ring with the conformational flexibility of the piperidine scaffold, making it a compound of interest in medicinal chemistry and organic synthesis.

This compound is part of a broader class of piperidine derivatives, which are widely used as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

1-benzyl-N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJRWDWIFHZRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of 3-Aminopiperidine

A two-step protocol involves:

-

Quaternization of 3-Hydroxypiperidine : Reacting 3-hydroxypiperidine with benzyl chloride forms N-benzyl-3-hydroxypiperidinium chloride.

-

Amination via Mitsunobu Reaction : The hydroxyl group is displaced using cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃), yielding the target compound.

Reaction Conditions :

Reductive Amination of 3-Ketopiperidine

3-Ketopiperidine undergoes reductive amination with cyclopropylamine using NaBH₃CN:

-

Formation of Imine : Cyclopropylamine reacts with 3-ketopiperidine in methanol.

-

Reduction : NaBH₃CN selectively reduces the imine to the secondary amine.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes imine stability |

| Reducing Agent | NaBH₃CN | Prevents over-reduction |

| Reaction Time | 12 h | Completes reduction |

| Yield | 85% |

Cyclization Approaches

Ring-Closing Metathesis (RCM)

Acyclic diene precursors containing benzyl and cyclopropylamine groups undergo RCM using Grubbs 2nd-generation catalyst:

Example Precursor :

Conditions :

Acid-Mediated Cyclization

Linear amines with orthogonal protecting groups cyclize under acidic conditions:

-

Deprotection : Removal of Boc groups with TFA.

-

Cyclization : Heating in toluene induces ring formation.

Case Study :

Catalytic Hydrogenation Techniques

Pyridine Reduction Pathway

Adapted from the synthesis of N-benzyl-3-piperidinol:

-

Quaternization : 3-Hydroxypyridine + benzyl chloride → N-benzyl-3-hydroxypyridinium chloride.

-

Hydrogenation : Catalytic hydrogenation (H₂, 4 atm) over Ni/Al₂O₃ yields N-benzyl-3-piperidinol.

-

Amination : Hydroxyl → amine conversion via Mitsunobu reaction.

Catalyst Formulation :

| Component | Proportion | Role |

|---|---|---|

| Ni | 20 wt% | Active sites |

| Al₂O₃ | 80 wt% | Support matrix |

| Promoter (K₂CO₃) | 2 wt% | Enhances activity |

Performance Metrics :

Industrial-Scale Production and Optimization

Continuous Flow Hydrogenation

Reactor Design :

-

Type : Packed-bed reactor with Ni/Al₂O₃ catalyst

-

Pressure : 5 atm

-

Residence Time : 30 min

Advantages :

Solvent Recycling Systems

Methanol and toluene are recovered via distillation:

| Solvent | Recovery Efficiency | Purity Post-Recovery |

|---|---|---|

| Methanol | 92% | 99.5% |

| Toluene | 88% | 99.8% |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Alkylation/Amination | 72 | 98 | Moderate | 1,200 |

| Reductive Amination | 85 | 97 | High | 950 |

| RCM | 78 | 99 | Low | 2,400 |

| Catalytic Hydrogenation | 89 | 99.2 | High | 700 |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl amine moiety. Its molecular formula is , with a molar mass of approximately 230.35 g/mol. The structural arrangement allows for various chemical reactions, making it a versatile candidate for drug development.

Biological Activities

The compound's biological activities are primarily linked to its interactions with various receptors in the central nervous system (CNS). Key areas of focus include:

- Dopamine Receptors : Studies indicate that (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine may exhibit binding affinities to dopamine receptors, which are crucial in regulating mood and motor functions. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood regulation and cognitive functions. This interaction could position it as a candidate for developing antidepressants or anxiolytics.

Therapeutic Potential

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds. Potential therapeutic applications include:

- CNS Disorders : Given its receptor interactions, the compound could be explored for treating various CNS disorders, including depression, anxiety, and psychosis.

- Lead Compound for Analog Development : It serves as a lead compound for synthesizing analogs with enhanced efficacy or reduced side effects, allowing researchers to fine-tune pharmacological profiles.

Case Study 1: Interaction Studies

Research involving the binding affinities of this compound to dopamine and serotonin receptors has shown promising results. These studies typically assess how well the compound binds to these receptors compared to known drugs, providing insights into its potential therapeutic effects.

Case Study 2: Pharmacodynamics

Investigations into the pharmacodynamics of this compound have revealed its potential mechanisms of action. By analyzing how it affects neurotransmitter levels and receptor activity in animal models, researchers can better understand its suitability for clinical applications.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by binding to receptors or enzymes involved in neurotransmission. This interaction can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine,” a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Ring Structure Piperidine vs. Pyrrolidine: The piperidine core in the target compound (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring). Pyrrolidine derivatives, such as “(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine,” exhibit higher ring strain, which may reduce metabolic stability but enhance binding specificity in certain targets .

Biological Activity

- The benzofuran-ethyl-substituted piperidine derivative () demonstrates activity in serotonin receptor modulation, attributed to its bulky aromatic substituents. In contrast, the cyclopropyl-amine group in the target compound may favor interactions with hydrophobic binding pockets in CNS targets .

Synthetic Accessibility

- Cyclopropyl-amine is a common building block in bis-amidation reactions (), suggesting that the target compound could be synthesized via telescoped routes involving chlorosulfonation and amine coupling. However, commercial discontinuation () hints at challenges in scalability or purification.

Safety and Handling Piperidine derivatives, such as “Benzyl 4-aminopiperidine-1-carboxylate” (), require stringent safety protocols due to uncharacterized toxicological profiles. While specific data on the target compound are lacking, similar precautions (e.g., eye/skin protection) are advised .

Biological Activity

(1-Benzyl-piperidin-3-yl)-cyclopropyl-amine is a compound characterized by a piperidine ring with a benzyl substituent and a cyclopropyl amine moiety. This unique structure positions it within the class of benzylpiperidines, which are known for their diverse biological activities and potential therapeutic applications. Understanding its biological activity is essential for exploring its medicinal chemistry potential.

- Molecular Formula : CHN

- Molar Mass : Approximately 230.35 g/mol

- Functional Groups : The compound features a piperidine nitrogen, which can participate in nucleophilic substitutions, and a cyclopropyl group that may undergo ring-opening reactions under specific conditions.

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with various receptors, particularly those in the central nervous system (CNS). Its pharmacological profile suggests potential applications in treating CNS disorders.

Pharmacodynamics

Interaction studies indicate that this compound may exhibit binding affinities to dopamine and serotonin receptors, which are critical for mood regulation and cognitive functions. Such interactions are pivotal for understanding its mechanism of action and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the benzyl and piperidine components can significantly influence the biological activity of derivatives. For example, the introduction of various substituents on the piperidine nitrogen has been shown to enhance receptor selectivity and potency against specific targets .

| Substituent | Effect on Activity |

|---|---|

| N-benzyl | Essential for activity |

| N-alkyl | Varies with chain length |

| Cyclopropyl group | Influences conformational flexibility |

Case Studies

- Antagonistic Activity : A study highlighted that compounds similar to this compound exhibited potent antagonism at CC chemokine receptor-3 (CCR3), indicating potential applications in treating allergic responses and asthma .

- Anticancer Potential : Research has demonstrated that benzylpiperidine derivatives can induce apoptosis in cancer cells. In vitro studies showed that certain analogs led to reduced tumor volume without significant side effects in animal models .

- CNS Disorders : Investigations into the pharmacological effects on neurodegenerative diseases have suggested that compounds with similar structures can inhibit cholinesterase, thus enhancing acetylcholine levels and potentially improving cognitive function in Alzheimer's models .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Benzylpiperidine Reaction : Reaction with cyclopropanecarboxylic acid derivatives followed by reduction.

- Multi-step Synthetic Routes : Utilizing various reagents to optimize yield and purity.

These synthetic strategies are crucial for producing analogs with improved biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.